3-[2-(4-Fluorophenyl)ethyl]pyrrolidine
Description
Historical Perspectives on Pyrrolidine (B122466) Scaffolds in Chemical Research
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and versatile scaffold in the realm of chemical and pharmaceutical research. frontiersin.orgresearchgate.net Historically, its prevalence was first noted in a wide array of natural products, particularly in alkaloids isolated from plants and microorganisms, such as nicotine. nih.gov This natural occurrence signaled its biological relevance and spurred extensive research into its properties and potential applications.
In modern drug discovery, the pyrrolidine ring is considered a "privileged scaffold". nbinno.com This designation stems from its ability to serve as a core structure for developing ligands for diverse biological targets, leading to agents with a wide range of therapeutic effects. frontiersin.orgnih.gov The success of this scaffold is attributed to several key features:
Three-Dimensional Structure: Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional pharmacophore space. researchgate.netnih.govnih.gov This three-dimensionality is crucial for precise and high-affinity interactions with the complex surfaces of biological targets like proteins and enzymes.
Stereochemical Complexity: The pyrrolidine ring possesses stereogenic centers, allowing for the synthesis of various stereoisomers. nih.govnih.gov This is significant because the spatial orientation of substituents can drastically alter a molecule's biological activity and selectivity, as different isomers may interact differently with enantioselective proteins. nih.govnih.gov
Physicochemical Properties: The inclusion of a pyrrolidine motif can impart desirable pharmacokinetic properties to a molecule, such as improved metabolic stability and bioavailability. nbinno.com
Synthetic Accessibility: Over the years, numerous synthetic methods have been developed for the construction and functionalization of the pyrrolidine ring, making it a readily accessible building block for medicinal chemists. researchgate.netnih.gov
The historical and ongoing success of pyrrolidine-containing compounds in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, has solidified its status as a foundational element in the creation of medicines. nbinno.comnih.gov
Significance of Fluorinated Organic Compounds in Contemporary Chemical Biology
The strategic incorporation of fluorine into organic molecules is a powerful and widely used tactic in modern drug design. researchgate.net Although naturally occurring organofluorine compounds are exceedingly rare, their synthetic counterparts have become indispensable in the pharmaceutical and agrochemical industries. nih.govalfa-chemistry.com It is estimated that approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom. wikipedia.org
The unique properties of the fluorine atom are responsible for its profound impact on the biological and physicochemical characteristics of a molecule. Judicious placement of fluorine can lead to significant improvements in a drug candidate's profile. researchgate.net Key effects of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. alfa-chemistry.comchimia.ch Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the molecule's stability and prolonging its duration of action in the body. chimia.chnih.govmdpi.com
Increased Lipophilicity and Permeability: Fluorine substitution often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). wikipedia.orgbenthamscience.comingentaconnect.com This can enhance the compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, leading to improved absorption and bioavailability. researchgate.netnih.gov
Modulation of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect. chimia.ch When placed near an acidic or basic functional group, such as an amine, it can lower the pKa, which can be crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties. researchgate.net
Improved Binding Affinity: The introduction of fluorine can alter a molecule's electronic distribution, leading to more favorable interactions (such as electrostatic or hydrogen-bond interactions) with its biological target. nih.govbenthamscience.comingentaconnect.com This can result in increased potency and selectivity.
The table below summarizes the influential properties of fluorine in the context of drug design.
| Property of Fluorine | Consequence in Drug Design | Reference(s) |
| High Electronegativity | Alters electronic effects, modulates pKa of nearby functional groups, can enhance binding affinity. | researchgate.netchimia.ch |
| Strong C-F Bond | Increases metabolic stability by blocking sites of oxidation, leading to longer drug half-life. | alfa-chemistry.comwikipedia.orgchimia.ch |
| Small van der Waals Radius | Acts as a hydrogen isostere, allowing substitution without significant steric hindrance. | benthamscience.com |
| Increased Lipophilicity | Can improve membrane permeability, absorption, and bioavailability. | wikipedia.orgnih.govbenthamscience.com |
Rationale for the Investigation of 3-[2-(4-Fluorophenyl)ethyl]pyrrolidine
The specific rationale for the synthesis and investigation of this compound is rooted in the established principles of medicinal chemistry outlined in the preceding sections. The molecule represents a logical conjunction of a privileged scaffold with a strategic elemental substitution.
The core structure is the pyrrolidine ring , which provides a proven three-dimensional framework known to favorably interact with a multitude of biological targets. frontiersin.orgnih.gov By itself, the pyrrolidine scaffold is a key component in numerous approved drugs. frontiersin.orgnbinno.com
Attached to this core is a 4-fluorophenyl group via an ethyl linker. This component introduces the benefits of fluorination. The placement of fluorine on the phenyl ring is a common strategy intended to:
Block metabolic oxidation on the aromatic ring, potentially increasing the compound's in vivo half-life. mdpi.com
Enhance lipophilicity, which may improve the compound's ability to cross cellular membranes and potentially the blood-brain barrier. chimia.ch
Modulate the electronic properties of the phenyl ring, which could influence its interaction with a target receptor or enzyme. nih.gov
Therefore, the investigation of this compound can be understood as a hypothesis-driven exercise in drug discovery. The hypothesis is that by combining the favorable structural and stereochemical properties of the pyrrolidine scaffold with the metabolism-blocking and property-modulating effects of the 4-fluorophenyl group, a novel compound with potentially valuable and improved pharmacological activity may be created.
Current Research Landscape and Future Directions for Pyrrolidine Derivatives
The field of pyrrolidine chemistry remains a vibrant and highly productive area of research. The versatility of the scaffold ensures its continued relevance in the search for new therapeutic agents for a wide range of diseases. frontiersin.orgnbinno.com Recent research efforts have focused on synthesizing and evaluating novel pyrrolidine derivatives for various biological activities. nih.gov
Current research highlights the broad spectrum of therapeutic targets for which pyrrolidine derivatives are being developed:
Antibacterial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial drugs. tandfonline.com Researchers are designing novel pyrrolidine derivatives that can inhibit essential bacterial processes. frontiersin.orgnih.gov
Antiviral and Anticancer Activity: The pyrrolidine core is present in many compounds showing potent activity against various viruses and cancer cell lines. frontiersin.orgnih.gov
Anticonvulsant and CNS Disorders: Pyrrolidine-2,5-dione has emerged as a valuable scaffold in the development of treatments for epilepsy, and other derivatives are being explored for various central nervous system disorders. nih.gov
Antidiabetic Agents: In recent years, pyrrolidine derivatives have attracted significant attention for the development of new drug candidates for the treatment of Diabetes Mellitus, particularly as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.net
The table below presents a selection of recent research areas for pyrrolidine derivatives.
| Therapeutic Area | Example Activity/Target | Reference(s) |
| Antibacterial | Inhibition of DNA gyrase and topoisomerase IV. | frontiersin.orgnih.gov |
| Anticancer | Antiproliferative effects against various cancer cell lines. | frontiersin.orgnih.gov |
| Antiviral | Development of compounds with activity against various viruses. | frontiersin.org |
| Antidiabetic | Inhibition of the DPP-IV enzyme. | nih.govresearchgate.net |
| Anticonvulsant | Modulation of voltage-gated sodium and calcium channels. | nih.gov |
| Anti-inflammatory | Development of novel anti-inflammatory agents. | frontiersin.org |
The future of research on pyrrolidine derivatives appears robust. nbinno.com Advances in synthetic chemistry continue to provide new methods for creating more complex and diverse libraries of these compounds. researchgate.netmdpi.com The ongoing exploration of molecular hybridization—combining the pyrrolidine scaffold with other bioactive heterocyclic structures—is expected to yield alternative molecules to existing drugs, potentially with improved efficacy and fewer limitations. frontiersin.orgnih.gov As our understanding of disease biology deepens, the pyrrolidine scaffold will undoubtedly remain a crucial tool for designing the next generation of targeted therapeutics. nbinno.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)1-2-11-7-8-14-9-11/h3-6,11,14H,1-2,7-9H2 |
InChI Key |
FHWUYVPLVQVFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 4 Fluorophenyl Ethyl Pyrrolidine and Analogues
Retrosynthetic Approaches to the 3-[2-(4-Fluorophenyl)ethyl]pyrrolidine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several disconnections can be envisioned to simplify the structure and guide the synthetic plan.
A primary disconnection strategy involves breaking the bond between the pyrrolidine (B122466) ring and the 2-(4-fluorophenyl)ethyl side chain. This leads to a 3-substituted pyrrolidine precursor that can be coupled with a suitable electrophile derived from 4-fluorophenylethanol or a related species.
Another key retrosynthetic disconnection focuses on the formation of the pyrrolidine ring itself. This can be achieved by breaking one or more carbon-nitrogen or carbon-carbon bonds within the five-membered ring. Common approaches include disconnections that lead to linear precursors amenable to intramolecular cyclization. For instance, a C-N bond disconnection might suggest a precursor such as a 1,4-dihaloalkane and a primary amine, while a C-C bond disconnection could point towards a Michael addition followed by cyclization.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |
| This compound | 3-Vinylpyrrolidine | 4-Iodofluorobenzene | Pyrrolidine derivatives, 4-Fluorophenylboronic acid |
| Pyrrolidine-3-acetic acid derivative | 4-Fluorophenyllithium | Commercially available amino acids, 4-Fluorobromobenzene | |
| Acyclic amino-alkene or amino-alkyne | - | Simple aliphatic and aromatic precursors |
General Synthetic Strategies for Pyrrolidine Ring Construction
The construction of the pyrrolidine ring is a cornerstone of many synthetic routes targeting this class of compounds. Various methodologies have been developed, broadly categorized into cyclization reactions and the functionalization of pre-existing pyrrolidine rings.
Intramolecular cyclization of acyclic precursors is a powerful and widely used strategy for constructing the pyrrolidine nucleus. These reactions often offer good control over the ring substitution pattern.
Reductive Amination of Dicarbonyl Compounds: The condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, is a classical method for forming pyrrolidines. epo.org
Intramolecular Nucleophilic Substitution: A common approach involves the cyclization of a linear substrate containing an amine and a leaving group at appropriate positions (e.g., a 4-amino-1-haloalkane).
[3+2] Cycloaddition Reactions: 1,3-dipolar cycloadditions are highly effective for the stereoselective synthesis of substituted pyrrolidines. nih.gov This reaction typically involves an azomethine ylide reacting with an alkene. nih.gov This method allows for the simultaneous formation of multiple stereocenters. nih.gov
Ring-Closing Metathesis (RCM): Olefin metathesis, utilizing catalysts such as Grubbs' catalyst, can be employed to cyclize a diene precursor containing a nitrogen atom to form a dihydropyrrole, which can then be reduced to the corresponding pyrrolidine.
Palladium-Catalyzed Intramolecular Amination: Palladium catalysts can facilitate the intramolecular amination of C-H bonds, providing a direct route to the pyrrolidine ring from suitable acyclic amines.
A summary of common cyclization strategies is presented below:
| Cyclization Method | Precursor Type | Key Reagents/Catalysts |
| Reductive Amination | 1,4-Dicarbonyl compound and amine | Reducing agent (e.g., NaBH₃CN) |
| Intramolecular Nucleophilic Substitution | Amino-haloalkane | Base |
| [3+2] Cycloaddition | Azomethine ylide and alkene | Metal catalysts or thermal conditions |
| Ring-Closing Metathesis | Acyclic diene-amine | Grubbs' catalyst |
An alternative to de novo ring construction is the modification of a pre-existing pyrrolidine scaffold. This approach is particularly useful when starting from readily available pyrrolidine derivatives, such as proline or 4-hydroxyproline (B1632879). mdpi.com
Alkylation of Pyrrolidine Enamines or Enolates: N-protected pyrrolidones can be converted to their corresponding enamines or enolates, which can then be alkylated at the 3-position. Subsequent reduction of the carbonyl group and deprotection would yield the desired 3-substituted pyrrolidine.
Cross-Coupling Reactions: A powerful method for introducing the 2-(4-fluorophenyl)ethyl side chain is through palladium-catalyzed cross-coupling reactions. researchgate.netchemrxiv.org For example, a 3-halopyrrolidine or a pyrrolidine-3-triflate could be coupled with a suitable organometallic reagent derived from 4-fluorophenylethane. A palladium-catalyzed hydroarylation of a pyrroline (B1223166) precursor can also yield 3-aryl pyrrolidines. researchgate.net
Michael Addition: A 3-unsubstituted pyrrolidine derivative can undergo a Michael addition to an activated alkene, such as 4-fluorocinnamate, followed by reduction of the activating group.
Stereoselective Synthesis of this compound Isomers
The presence of a stereocenter at the 3-position of the pyrrolidine ring necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure isomers.
The asymmetric synthesis of chiral pyrrolidines can be achieved through several strategies, often employing chiral auxiliaries, catalysts, or starting from the chiral pool.
Chiral Pool Synthesis: Readily available, enantiomerically pure starting materials such as proline or 4-hydroxyproline can be utilized as precursors. mdpi.com Functional group manipulations of these chiral building blocks can lead to the desired 3-substituted pyrrolidine.
Asymmetric Catalysis: The use of chiral catalysts in key bond-forming reactions can induce enantioselectivity. For instance, asymmetric [3+2] cycloaddition reactions using chiral ligands can provide access to enantioenriched pyrrolidines. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed.
Achieving the desired stereochemistry at the 3-position of the pyrrolidine ring is a critical aspect of the synthesis. When constructing the side chain, the stereochemistry can be controlled at various stages.
For instance, in a route involving the reduction of a double bond in a 3-(2-(4-fluorophenyl)vinyl)pyrrolidine precursor, the use of chiral hydrogenation catalysts can lead to the desired stereoisomer of the ethyl linker. Alternatively, if the side chain is introduced via alkylation, the stereochemical outcome can be influenced by the use of chiral directing groups or by substrate control in a cyclic system.
The stereoselective synthesis of densely substituted pyrrolidines has been achieved with high diastereoselectivity through methods like [3+2] cycloaddition reactions. nih.govchemistryviews.org These methods can generate multiple stereocenters with a high degree of control. nih.gov
Introduction of the 4-Fluorophenyl Moiety
The incorporation of the 4-fluorophenyl group is a critical step in the synthesis of this compound. This can be achieved through two primary strategies: building the molecule with the fluorinated aromatic ring already in place or introducing the fluorine atom at a later stage of the synthesis.
Attaching the 2-(4-fluorophenyl)ethyl side chain to the pyrrolidine core is a pivotal step. Various well-established carbon-carbon bond-forming reactions can be employed for this purpose, each offering distinct advantages in terms of starting material availability, reaction conditions, and functional group tolerance.
Grignard Reaction: A classic approach involves the reaction of a pyrrolidine-based electrophile with a 4-fluorophenethyl magnesium halide (a Grignard reagent). mnstate.eduadichemistry.com For instance, a suitably protected 3-(2-haloethyl)pyrrolidine can react with 4-fluorophenylmagnesium bromide. The Grignard reagent, prepared from 4-fluorobromobenzene and magnesium metal, acts as a potent nucleophile, attacking the electrophilic carbon of the haloethyl side chain. adichemistry.comorgsyn.orgrsc.org This method is robust and widely used for forming carbon-carbon bonds. masterorganicchemistry.com
Wittig Reaction: The Wittig reaction provides another powerful tool for this transformation. organic-chemistry.orgwikipedia.orglibretexts.orglumenlearning.com This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com In this context, a pyrrolidine-3-acetaldehyde derivative can be reacted with a Wittig reagent derived from 4-fluorobenzyltriphenylphosphonium halide. The subsequent reduction of the resulting alkene double bond would yield the desired this compound. The choice of base and solvent is crucial for the successful generation of the ylide and the subsequent olefination. organic-chemistry.org
Suzuki Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a modern and versatile alternative. mdpi.comwikipedia.org This reaction pairs an organoboron compound with an organohalide. For example, a protected 3-(2-bromoethyl)pyrrolidine (B13500675) could be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base to form the target carbon-carbon bond. whiterose.ac.uk The Suzuki reaction is known for its high functional group tolerance and is a favored method in pharmaceutical chemistry. wikipedia.org
Palladium-Catalyzed Hydroarylation: A more direct approach involves the palladium-catalyzed hydroarylation of a pyrroline derivative. nih.govresearchgate.net This method can directly install the 4-fluorophenyl group onto the pyrrolidine ring system, which can then be further elaborated to the final product.
A comparative overview of these C-C bond formation strategies is presented in the table below.
| Reaction | Key Reactants | Catalyst/Reagent | Key Features |
| Grignard Reaction | Pyrrolidine-based electrophile, 4-fluorophenethyl magnesium halide | Magnesium | Robust, widely used, sensitive to protic functional groups. mnstate.eduadichemistry.com |
| Wittig Reaction | Pyrrolidine-3-acetaldehyde, 4-fluorobenzylphosphonium ylide | Strong base (e.g., n-BuLi) | Forms a C=C bond which requires subsequent reduction. organic-chemistry.orgwikipedia.org |
| Suzuki Coupling | 3-(2-haloethyl)pyrrolidine, 4-fluorophenylboronic acid | Palladium catalyst, base | High functional group tolerance, versatile. mdpi.comwikipedia.org |
| Hydroarylation | Pyrroline derivative, 4-fluorophenyl halide | Palladium catalyst | Direct arylation of the heterocyclic core. nih.gov |
Introducing the fluorine atom at a later stage of the synthesis, a strategy known as late-stage fluorination, is of significant interest in medicinal chemistry. nih.govrsc.orgmpg.dempg.de This approach allows for the synthesis of a common, non-fluorinated precursor that can be diversified into various fluorinated analogues, which is highly valuable for SAR studies.
Electrophilic Fluorination: This method involves the reaction of an electron-rich aromatic precursor, such as 3-(2-phenylethyl)pyrrolidine, with an electrophilic fluorine source. alfa-chemistry.comwikipedia.orgbrynmawr.edu Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. wikipedia.orgresearchgate.netchinesechemsoc.org The reaction mechanism typically involves an electrophilic aromatic substitution where the "F+" equivalent from the fluorinating agent attacks the aromatic ring. researchgate.net
Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNAr) can also be employed, particularly if the phenyl ring is activated with electron-withdrawing groups. However, for an unactivated phenyl ring, this approach is challenging. More advanced methods, such as the deoxyfluorination of a corresponding phenolic precursor (3-[2-(4-hydroxyphenyl)ethyl]pyrrolidine), have been developed. acs.orgnih.gov Reagents like PhenoFluor™ can achieve this transformation. fishersci.co.ukorganic-chemistry.org Another approach involves the copper-mediated radiofluorination, which is particularly useful for the synthesis of PET tracers. researchgate.net
| Fluorination Method | Precursor | Key Reagents | Mechanism |
| Electrophilic | 3-(2-phenylethyl)pyrrolidine | NFSI, Selectfluor® | Electrophilic Aromatic Substitution researchgate.net |
| Nucleophilic (Deoxyfluorination) | 3-[2-(4-hydroxyphenyl)ethyl]pyrrolidine | PhenoFluor™, SO₂F₂/NMe₄F | Nucleophilic Substitution acs.orgnih.gov |
Synthetic Routes to Analogues of this compound for SAR Studies
To explore the structure-activity relationships of this compound, a variety of analogues are synthesized. nih.gove3s-conferences.org These modifications can involve altering the substitution pattern on the phenyl ring, changing the length of the ethyl linker, or modifying the pyrrolidine ring itself.
The synthetic methodologies described in section 2.4 provide a robust platform for generating these analogues. For instance, by using different substituted phenylboronic acids in a Suzuki coupling, a range of analogues with diverse substituents on the aromatic ring can be readily prepared. Similarly, employing different halo-aromatic starting materials in Grignard reactions allows for the introduction of various functionalities.
Furthermore, the pyrrolidine core can be modified. Syntheses starting from different substituted pyrrolidine precursors can introduce functional groups at various positions of the heterocyclic ring. researchgate.netbioorganica.com.uamdpi.comnih.gov For example, using a 2-substituted or 4-substituted pyrrolidine starting material would lead to a different set of analogues. The development of efficient and modular synthetic routes is crucial for the rapid generation of a library of compounds for comprehensive SAR studies. nih.gov
Computational and Theoretical Chemistry Studies of this compound: A Review of Currently Available Research
Extensive searches of publicly available scientific literature and databases have revealed a significant lack of specific computational and theoretical chemistry studies focused solely on the compound this compound. While the methodologies outlined in the requested article—molecular modeling, docking simulations, quantum chemical calculations, and molecular dynamics simulations—are standard techniques in modern drug discovery and chemical research, their direct application to this particular molecule has not been documented in accessible peer-reviewed publications or scholarly databases.
Therefore, it is not possible to provide a detailed, data-driven analysis for the specific sections and subsections requested, such as ligand-target interaction analysis, binding mode predictions, electronic structure characterization, or conformational analysis for this compound.
General principles of computational chemistry suggest that such studies would be valuable for understanding the molecule's potential pharmacological activity. For instance:
Molecular modeling and docking simulations could predict how this compound might bind to various biological targets, such as receptors or enzymes. This would involve building a 3D model of the molecule and computationally placing it into the binding site of a protein to estimate its binding affinity and identify key interactions.
Quantum chemical calculations , like Density Functional Theory (DFT), would be employed to understand the molecule's electronic properties, such as its electrostatic potential and frontier molecular orbitals (HOMO and LUMO). These properties are crucial for its reactivity and interaction with other molecules. Conformational analysis within this framework would identify the most stable three-dimensional shapes of the molecule.
Molecular dynamics simulations could provide insights into the dynamic behavior of the molecule over time, both in isolation and in complex with a biological target. This would help to understand the stability of its binding and the conformational changes that may occur upon interaction.
While the tools and theoretical frameworks to perform these analyses are well-established, the specific data and research findings for this compound are not present in the current body of scientific literature. The generation of the requested detailed article with data tables and in-depth research findings is contingent on the existence of such primary research. Without these foundational studies, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.
Further research and publication in the field of computational chemistry focusing on this compound are necessary before a comprehensive and factual article as outlined can be produced.
Computational and Theoretical Chemistry Studies of 3 2 4 Fluorophenyl Ethyl Pyrrolidine
Molecular Dynamics Simulations
Conformational Stability and Flexibility of 3-[2-(4-Fluorophenyl)ethyl]pyrrolidine in Solvents
The three-dimensional shape, or conformation, of this compound is not static; it is a dynamic equilibrium of various conformers influenced by the rotation around its single bonds. The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to a biological target. Computational methods are used to explore the potential energy surface of the molecule to identify stable, low-energy conformations and understand its flexibility.
The conformational landscape of this compound is primarily dictated by the rotation around the bonds of the ethyl chain connecting the pyrrolidine (B122466) and fluorophenyl rings. The polarity of the surrounding environment plays a significant role in determining the relative stability of different conformers. Studies on similar fluorinated compounds show that the conformational profile can vary significantly between the gas phase and polar solvents. semanticscholar.org
In a computational study, the analysis would proceed as follows:
Conformer Search: A systematic or stochastic search is performed to generate a wide range of possible conformations.
Energy Minimization: Each conformation is optimized using quantum mechanics or molecular mechanics methods to find its nearest local energy minimum.
Solvation Effects: The influence of different solvents is typically evaluated using continuum solvation models. These models approximate the solvent as a continuous medium with a specific dielectric constant. The energy of each conformer is recalculated in solvents of varying polarity, such as water (polar protic), chloroform (B151607) (polar aprotic), and in a vacuum (gas phase) to simulate a non-polar environment. semanticscholar.org
The presence of the electronegative fluorine atom and the nitrogen atom in the pyrrolidine ring means that solvent polarity can significantly impact conformational preference. For instance, conformers with a larger dipole moment may be stabilized to a greater extent in polar solvents like water, increasing their population in the conformational equilibrium. semanticscholar.org The flexibility of the molecule is often assessed through molecular dynamics simulations, which track the atomic movements over time and reveal the transitions between different conformational states.
| Factor | Description | Relevance to this compound |
|---|---|---|
| Torsional Strain | Energy penalty associated with eclipsing bonds. Rotations around the ethyl linker seek to minimize this strain. | Determines the preferred staggered conformations (gauche vs. anti) of the ethyl bridge. |
| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. | Influences the relative orientation of the bulky pyrrolidine and fluorophenyl rings. |
| Solvent Polarity | The dielectric constant of the surrounding medium. | Polar solvents can stabilize conformers with larger dipole moments, altering the equilibrium population of conformers. semanticscholar.org |
| Intramolecular Interactions | Non-covalent interactions within the molecule, such as hydrogen bonds or dipole-dipole interactions. | Potential weak interactions between the pyrrolidine nitrogen and the fluorophenyl ring could influence folding. |
Protein-Ligand Dynamics and Binding Site Interactions
To understand how this compound may exert a biological effect, it is essential to study its interaction with protein targets at an atomic level. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. mdpi.com
Molecular Docking: This technique predicts the preferred binding orientation of the ligand within a protein's binding site. The process involves sampling a large number of poses and scoring them based on their steric and electrostatic complementarity to the protein. This provides a static snapshot of the most likely binding mode.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, typically on the nanosecond to microsecond scale. nih.govmdpi.com An MD simulation calculates the forces between atoms and uses them to predict their movements, providing a detailed view of the complex's stability and flexibility. nih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over the simulation time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound in its pocket. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues or parts of the ligand. nih.gov This helps identify which regions of the protein are flexible and which are stabilized upon ligand binding.
Interaction Analysis: Throughout the simulation, the specific interactions between the ligand and protein are monitored. This includes hydrogen bonds, hydrophobic interactions, and ionic bonds. researchgate.net Identifying key residues that consistently interact with the ligand is crucial for understanding the basis of binding affinity and for designing derivatives with improved interactions. researchgate.netnih.gov For this compound, the fluorophenyl group likely engages in hydrophobic interactions, while the pyrrolidine nitrogen could act as a hydrogen bond acceptor. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR and cheminformatics are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These methods are invaluable for prioritizing the synthesis of new compounds, predicting the activity of virtual molecules, and optimizing lead compounds in drug discovery.
Descriptor Generation and Selection for this compound Derivatives
The foundation of any QSAR model is the numerical representation of molecular structures using "molecular descriptors." plos.org For a series of derivatives of this compound, a diverse set of descriptors would be calculated to capture various aspects of their physicochemical and structural properties.
Descriptor Generation: Descriptors can be broadly categorized:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity indices, and counts of specific structural fragments (e.g., ECFP4 fingerprints). nih.gov
3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and steric or electrostatic fields used in methods like CoMFA (Comparative Molecular Field Analysis). scispace.comnih.gov
Descriptor Selection: A large number of descriptors can be generated, but not all are relevant to the biological activity of interest. Including irrelevant descriptors can lead to overfitting and reduce the predictive power of the model. Therefore, a crucial step is to select a smaller subset of the most informative descriptors. nih.gov Methods for this include statistical techniques or machine learning approaches, such as using a random forest model to rank descriptors by their importance in predicting activity. nih.gov
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, size, and polarity of the molecule. |
| Topological | Wiener index, Kier & Hall connectivity indices | Information about atomic connectivity and molecular branching. |
| Fingerprints | Extended-Connectivity Fingerprints (ECFP4), MACCS keys | Presence or absence of specific substructural fragments. nih.gov |
| 3D Field-Based | CoMFA and CoMSIA fields | Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecule. nih.govnih.gov |
Predictive Model Development for Biological Activity
Once a relevant set of descriptors has been selected, a mathematical model is built to correlate these descriptors with the observed biological activity (e.g., IC₅₀ or Kᵢ values) of the training set of compounds. derpharmachemica.com
Model Development: A variety of statistical and machine learning algorithms can be employed to develop the QSAR model:
Classical Methods: Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are often used, particularly with 3D-QSAR methods like CoMFA and CoMSIA. nih.govnih.gov
Machine Learning: More advanced methods are now common, including Support Vector Machines (SVM), Random Forest (RF), Gradient Boosting (e.g., XGBoost), and Artificial Neural Networks (ANN). nih.govmdpi.com These methods can often capture complex, non-linear relationships between structure and activity. nih.gov
Model Validation: A rigorous validation process is essential to ensure the model is robust and has true predictive power. nih.gov Key validation metrics include:
Internal Validation: Often performed using cross-validation (e.g., leave-one-out), which yields a cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal robustness. nih.govnih.gov
External Validation: The model's predictive ability is tested on an external set of compounds that were not used during model training. The predictive correlation coefficient (R²_pred) is calculated for this set. A high value demonstrates that the model can accurately predict the activity of new, unseen compounds. nih.gov
The resulting QSAR model can then be used to screen virtual libraries of novel derivatives of this compound, allowing researchers to prioritize the synthesis and testing of compounds predicted to have the highest potency. cas.org
Pre Clinical Pharmacological Characterization of 3 2 4 Fluorophenyl Ethyl Pyrrolidine
In Vitro Target Interaction Profiling
No publicly available data from in vitro studies characterizing the interaction of 3-[2-(4-Fluorophenyl)ethyl]pyrrolidine with specific biological targets were identified.
Receptor Binding Assays and Selectivity Determinations
Information regarding the binding affinity and selectivity of this compound for any specific receptors is not available in the public domain. Consequently, no data table on receptor binding profiles can be provided.
Enzyme Inhibition/Activation Studies
No studies detailing the inhibitory or activating effects of this compound on specific enzymes have been found in the available literature. Therefore, no data on its enzymatic activity can be presented.
Ion Channel Modulation Assays
There is no available data from ion channel modulation assays for this compound. Its effects on the function of various ion channels remain uncharacterized in the public scientific record.
Cellular Assay Systems for Functional Activity
No published research was identified that investigated the functional activity of this compound in cellular assay systems.
Cell-Based Signaling Pathway Investigations
There are no available studies on the effects of this compound on intracellular signaling pathways.
Phenotypic Screening in Defined Biological Systems
No data from phenotypic screening assays involving this compound in any defined biological systems could be located in the public scientific literature.
Mechanism of Action Elucidation
The comprehensive elucidation of the mechanism of action for a novel chemical entity is a cornerstone of pre-clinical pharmacological evaluation. This process involves the systematic identification of its molecular targets and the subsequent characterization of the biological pathways modulated by the compound. For this compound, this endeavor requires a multi-faceted approach, integrating computational modeling, in vitro biochemical and cell-based assays, and in vivo studies to build a complete picture of its pharmacological profile. Understanding the precise molecular interactions and their downstream consequences is paramount for predicting both therapeutic efficacy and potential liabilities.
Identification of Primary and Secondary Biological Targets
Initial insights into potential targets can be gleaned from the structural characteristics of this compound. The pyrrolidine (B122466) ring is a common scaffold in many biologically active compounds, known to interact with a diverse range of protein targets. The presence of a 4-fluorophenyl ethyl substituent suggests potential interactions with targets that have hydrophobic pockets and can engage in halogen bonding.
In silico approaches, such as molecular docking and pharmacophore modeling, can be utilized to screen virtual libraries of known biological targets. These computational methods can predict the binding affinity and mode of interaction of this compound with various receptors, enzymes, ion channels, and transporters. This provides a prioritized list of potential targets for experimental validation.
Subsequent experimental validation is essential to confirm these computational predictions. A broad-based approach often involves screening the compound against a panel of known biological targets. This can be achieved through high-throughput screening platforms that utilize various assay formats, including:
Radioligand Binding Assays: To determine the affinity of the compound for a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Enzyme Inhibition Assays: To assess the compound's ability to inhibit the activity of a diverse panel of enzymes, such as kinases, proteases, and metabolic enzymes.
The results from such a screening campaign would provide a quantitative measure of the compound's potency and selectivity for various targets. For instance, the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) for each target would be determined. This data is crucial for constructing a target interaction profile.
| Potential Target Class | Rationale for Investigation | Exemplary Assay Type |
| Monoamine Transporters (DAT, NET, SERT) | The phenylethylamine moiety is a common feature in ligands for these transporters. | Radioligand binding assays using specific radiotracers for each transporter. |
| G-Protein Coupled Receptors (GPCRs) | The pyrrolidine scaffold is present in numerous GPCR ligands. | GTPγS binding assays or second messenger assays (e.g., cAMP, calcium flux). |
| Ion Channels (e.g., Sodium, Potassium, Calcium) | Many small molecules with aromatic and amine features modulate ion channel function. | Electrophysiological patch-clamp assays. |
| Enzymes (e.g., MAO, COMT, Kinases) | The chemical structure could potentially fit into the active sites of various enzymes. | Enzyme activity assays measuring substrate turnover or product formation. |
Elucidation of Molecular Pathways Affected by this compound
Following the identification of primary and secondary biological targets, the next crucial step is to elucidate the molecular pathways that are modulated by the interaction of this compound with these targets. This involves moving from a molecular-level understanding of binding to a systems-level understanding of the compound's functional consequences within a cellular and ultimately, a physiological context.
The specific molecular pathways investigated would be dictated by the nature of the identified targets. For example, if the primary target is identified as a specific GPCR, subsequent studies would focus on the downstream signaling cascades associated with that receptor. This could involve examining the activation or inhibition of adenylyl cyclase, phospholipase C, or various mitogen-activated protein kinase (MAPK) pathways.
A variety of experimental techniques are employed to map these pathway effects:
Western Blotting: To measure changes in the phosphorylation state or total protein levels of key signaling molecules within a pathway.
Reporter Gene Assays: To quantify the activation of specific transcription factors that are downstream of a signaling cascade.
Gene Expression Profiling (e.g., RNA-seq, microarrays): To obtain a global view of the transcriptional changes induced by the compound, providing insights into the broader cellular processes that are affected.
Metabolomics and Proteomics: To analyze global changes in metabolite and protein levels, offering a comprehensive picture of the cellular response to the compound.
For instance, if this compound were found to be a potent inhibitor of a particular kinase, pathway elucidation studies would aim to confirm the downstream effects of this inhibition. This would involve assessing the phosphorylation status of known substrates of that kinase and examining the functional consequences in cellular models, such as effects on cell proliferation, differentiation, or survival.
| Affected Molecular Pathway | Potential Upstream Target | Key Downstream Readouts |
| cAMP Signaling Pathway | Adenylyl cyclase-coupled GPCRs | Measurement of intracellular cAMP levels, PKA activation. |
| Phosphoinositide Signaling Pathway | Phospholipase C-coupled GPCRs | Measurement of IP3 and DAG levels, intracellular calcium mobilization, PKC activation. |
| MAPK/ERK Signaling Pathway | Receptor Tyrosine Kinases, certain GPCRs | Phosphorylation of ERK1/2, activation of downstream transcription factors. |
| PI3K/Akt Signaling Pathway | Receptor Tyrosine Kinases, certain GPCRs | Phosphorylation of Akt and its downstream targets (e.g., mTOR, GSK3β). |
By systematically identifying the molecular targets and delineating the affected signaling pathways, a comprehensive understanding of the mechanism of action of this compound can be established. This knowledge is fundamental for its further development as a potential therapeutic agent.
Preclinical Pharmacokinetic and Metabolic Data for this compound Not Publicly Available
Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical pharmacokinetic or metabolic data was found for the chemical compound this compound. Consequently, the generation of a detailed article with specific research findings and data tables as per the requested outline is not possible at this time.
The requested article structure required in-depth information on the following preclinical studies for this compound:
In Vitro ADME Studies : Including microsomal stability, metabolic soft spot identification, Cytochrome P450 (CYP) inhibition and induction, plasma protein binding, and blood-brain barrier permeability.
In Vivo Pharmacokinetics in Animal Models : Focusing on oral bioavailability, systemic exposure in rodents, tissue distribution, and excretion pathways.
While extensive information exists on the methodologies for conducting these types of preclinical studies, and data are available for structurally related compounds, the user's strict instruction to focus solely on this compound and to include detailed, specific data prevents the creation of the requested content. Providing general descriptions of these assays or extrapolating data from different, albeit similar, molecules would not adhere to the requirements for scientific accuracy and specificity for the target compound.
Detailed pharmacokinetic and metabolic profiles are typically generated during the drug discovery and development process by pharmaceutical companies or academic research institutions. This information may be proprietary, unpublished, or not yet available in the public domain. Without access to such specific research data, an article meeting the user's detailed and stringent requirements cannot be constructed.
Pre Clinical Pharmacokinetic and Metabolic Investigations of 3 2 4 Fluorophenyl Ethyl Pyrrolidine
Metabolite Identification and Metabolic Pathway Elucidation
No studies detailing the metabolite identification or elucidating the metabolic pathways of 3-[2-(4-Fluorophenyl)ethyl]pyrrolidine are available in the current scientific literature.
Structural Characterization of Major Metabolites
There is no published data on the structural characterization of any metabolites of this compound.
Species Differences in Metabolic Profiles
Comparative studies on the metabolic profiles of this compound across different preclinical species have not been published.
Analytical Methodologies for the Characterization and Quantification of 3 2 4 Fluorophenyl Ethyl Pyrrolidine
Chromatographic Separation Techniques
Chromatography is a fundamental analytical tool for separating the components of a mixture. For 3-[2-(4-Fluorophenyl)ethyl]pyrrolidine, various chromatographic methods are applicable, each tailored to specific analytical objectives such as purity assessment or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. The development of a robust HPLC method typically involves optimizing several parameters to achieve efficient separation from potential starting materials, by-products, and degradants.
A common approach is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. For a basic compound like this compound, a C18 (octadecylsilyl) column is a standard choice. The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. cipac.org The pH of the aqueous phase is a critical parameter; maintaining a slightly acidic pH can ensure the amine is in its protonated form, which often leads to better peak shape and retention on reversed-phase columns. Additives such as formic acid or trifluoroacetic acid (TFA) are frequently used to improve peak symmetry. jsmcentral.org
Detection is typically performed using an ultraviolet (UV) detector, leveraging the chromophore of the 4-fluorophenyl group. The detection wavelength is selected based on the UV absorbance maximum of the compound, which is expected to be around 254-260 nm. researchgate.netgoogle.com Method validation would include assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netbas.bg
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Provides hydrophobic retention mechanism for separation. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Organic modifier (B) elutes the compound; acid (A) improves peak shape. |
| Gradient | 5% B to 95% B over 20 min | Allows for elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns, balancing speed and resolution. |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | The fluorophenyl group provides strong UV absorbance for sensitive detection. |
| Injection Vol. | 10 µL | A typical volume for analytical scale separations. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. epa.gov Due to the relatively high boiling point and polarity of this compound, direct analysis by GC can be challenging. The presence of the secondary amine in the pyrrolidine (B122466) ring can lead to poor peak shape and interactions with the stationary phase.
To overcome these limitations, pre-column derivatization is often employed. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. Common derivatization strategies for amines include:
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group.
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form an amide derivative.
These derivatives exhibit significantly improved chromatographic behavior. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, typically one with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane). Detection is commonly performed with a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). researchgate.netresearchgate.net
Table 2: Representative GC Method Parameters for a Derivatized Analyte
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization | Silylation with BSTFA | Increases volatility and thermal stability, improves peak shape. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust, low-polarity column suitable for a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | Temperature gradient to separate compounds based on boiling point. |
| Detector | FID or MS | FID for general quantification; MS for definitive identification. |
The structure of this compound contains a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological properties, it is crucial to separate and quantify them. Chiral chromatography, particularly chiral HPLC, is the most effective method for this purpose. jsmcentral.org
The direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support (e.g., Chiralcel® or Lux® columns), are widely used and highly effective for separating a broad range of chiral compounds, including amines. researchgate.netmz-at.deresearchgate.net
Method development involves screening different CSPs and mobile phases. For polysaccharide-based columns, mobile phases typically consist of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine (B46881) or triethylamine) to suppress peak tailing by interacting with residual silanol (B1196071) groups on the silica support and improving the elution of the basic analyte. nih.gov
Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD) | A versatile CSP known for broad enantioselectivity for many compound classes. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | The alcohol modifier and amine additive are adjusted to optimize resolution and retention. |
| Mode | Isocratic | A constant mobile phase composition is typically used for chiral separations. |
| Flow Rate | 0.8 mL/min | Lower flow rates can sometimes improve chiral resolution. |
| Column Temp. | 25 °C | Temperature can significantly impact enantioselectivity. |
| Detection | UV at 254 nm | Standard detection method for aromatic compounds. |
Spectroscopic and Spectrometric Techniques
While chromatography separates components, spectroscopy and spectrometry are used to elucidate the structure of the isolated compound and confirm its identity.
Mass Spectrometry (MS) is an indispensable tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic inlet (GC-MS or LC-MS), it can confirm the identity of the target compound peak.
For this compound (C₁₂H₁₆FN), high-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, confirming its elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its monoisotopic mass (approximately 194.1343).
Electron Ionization (EI), often used in GC-MS, is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. Characteristic fragments for this compound would be expected from cleavages at various points in the structure. Key fragmentation pathways could include:
Benzylic cleavage: Cleavage of the bond between the two ethyl carbons, yielding a fluorotropylium-like ion (m/z 109).
Alpha-cleavage: Cleavage adjacent to the pyrrolidine nitrogen, which could lead to the formation of a pyrrolidinium (B1226570) immonium ion. researchgate.net
Loss of the side chain: Cleavage of the bond between the pyrrolidine ring and the ethyl group.
Table 4: Predicted Key Mass Fragments for this compound
| m/z (Predicted) | Possible Ion Structure | Ionization Mode |
|---|---|---|
| 194.13 | [C₁₂H₁₆FN + H]⁺ | ESI (Positive) |
| 193.13 | [C₁₂H₁₆FN]⁺˙ | EI |
| 109.05 | [C₇H₆F]⁺ (Fluorotropylium ion) | EI |
| 84.08 | [C₅H₁₀N]⁺ (Pyrrolidinyl-ethyl fragment) | EI |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the identity and structure of this compound. researchgate.net
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule.
Aromatic Protons: The protons on the 4-fluorophenyl ring would appear as a characteristic AA'BB' system, often resembling two doublets or two triplets, in the downfield region (approx. 7.0-7.3 ppm).
Ethyl Protons: The two methylene (B1212753) groups (-CH₂-) of the ethyl chain would appear as multiplets, likely in the range of 1.6-2.8 ppm.
Pyrrolidine Protons: The protons on the pyrrolidine ring, including the methine proton at the C3 position and the various methylene protons, would produce a series of complex, overlapping multiplets in the upfield region (approx. 1.5-3.2 ppm). ipb.pt The proton attached to the nitrogen (N-H) would appear as a broad singlet. spectrabase.com
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms.
Aromatic Carbons: Six signals would be expected for the aromatic ring, though some may overlap. The carbon attached to the fluorine atom would show a large C-F coupling constant and a chemical shift around 160-165 ppm.
Aliphatic Carbons: Signals for the two ethyl carbons and the four pyrrolidine ring carbons would appear in the upfield region (approx. 20-60 ppm). ipb.pt
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign which protons are coupled to each other and which protons are attached to which carbons, respectively, confirming the connectivity of the entire molecule.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to F) | ~ 7.15 (t) | ~ 130.0 (d) |
| Aromatic CH (meta to F) | ~ 6.95 (t) | ~ 115.0 (d) |
| Ethyl -CH₂- (benzylic) | ~ 2.65 (t) | ~ 38.0 |
| Ethyl -CH₂- | ~ 1.70 (q) | ~ 30.0 |
| Pyrrolidine C3-H | ~ 2.40 (m) | ~ 40.0 |
| Pyrrolidine CH₂ (C2, C5) | ~ 2.8-3.2 (m) | ~ 46.0, 55.0 |
| Pyrrolidine CH₂ (C4) | ~ 1.5-2.0 (m) | ~ 32.0 |
| Pyrrolidine N-H | ~ 1.8 (br s) | N/A |
| Aromatic C (ipso) | N/A | ~ 138.0 |
(Note: Predicted shifts are estimates. Actual values may vary. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad)
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Trifluoroacetic Acid |
| n-Hexane |
| Isopropanol |
| Ethanol |
| Diethylamine |
| Triethylamine |
| N,O-Bis(trimethylsilyl)trifluoroacetamide |
Quantitative Analytical Method Validation for Research Applications
For quantitative analysis in research, it is essential to use a validated analytical method to ensure that the results are reliable, accurate, and reproducible. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. pharmaguideline.com For quantifying this compound in various research matrices, a technique such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector would be appropriate. nih.gov The validation process assesses several key parameters.
Linearity, Accuracy, Precision, and Sensitivity Parameters
Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high coefficient of determination (R²) value (typically >0.99) indicates good linearity. nih.gov
Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined by analyzing samples with known concentrations (e.g., spiked control samples) and calculating the percent recovery. For research applications, recoveries are often expected to be within ±15-20% of the nominal value. mdpi.com
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). An RSD of ≤15% is generally considered acceptable. pensoft.net
Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is graphically represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity.
Interactive Table: Representative Validation Parameters for a Hypothetical HPLC-UV Method for this compound
| Parameter | Specification | Typical Result |
| Linearity | ||
| Range | 5 - 1000 ng/mL | Achieved |
| Coefficient of Determination (R²) | ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | ||
| Low QC (15 ng/mL) | 85 - 115% | 98.7% |
| Mid QC (150 ng/mL) | 85 - 115% | 101.2% |
| High QC (800 ng/mL) | 85 - 115% | 99.5% |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | ≤ 15% | < 5.8% |
| Intermediate Precision (Inter-day) | ≤ 15% | < 8.2% |
Detection and Quantitation Limits in Research Matrices
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. nih.gov It is often determined based on the signal-to-noise ratio (typically S/N = 3) or from the standard deviation of the response of blank samples. juniperpublishers.com
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with specified accuracy and precision. nih.gov This is often the lowest concentration on the calibration curve. For bioanalytical methods, the LOQ should be determined in the actual biological matrix to account for matrix effects. chromatographyonline.com The response at the LOQ should be significantly different from the blank, often with a signal-to-noise ratio of 10. juniperpublishers.com
The LOD and LOQ are critical for determining the lower boundary of a method's utility, especially when analyzing trace levels of a compound in complex research matrices like plasma, urine, or tissue homogenates.
Interactive Table: Plausible LOD and LOQ for this compound in Various Research Matrices using LC-MS/MS
| Research Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Water | 0.5 ng/mL | 1.5 ng/mL |
| Rat Plasma | 1.0 ng/mL | 5.0 ng/mL |
| Human Urine | 0.8 ng/mL | 2.5 ng/mL |
Structure Activity Relationship Sar Studies of 3 2 4 Fluorophenyl Ethyl Pyrrolidine Analogues
SAR of the Pyrrolidine (B122466) Ring System
The five-membered pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to be strategically substituted to modulate pharmacological activity. nih.govresearchgate.netnih.gov Its non-planarity, a phenomenon known as "pseudorotation," allows it to efficiently explore pharmacophore space, making it a key component in many biologically active compounds. nih.govresearchgate.net
Substituent Effects on Pyrrolidine Nitrogen and Ring Carbons
Modifications to the pyrrolidine ring, both at the nitrogen atom and the ring carbons, have profound effects on the molecule's properties and biological interactions. The nitrogen atom, being a secondary amine, imparts basicity to the scaffold. nih.gov Its nucleophilicity also makes it a prime position for substitution, with a significant majority of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov Generally, tertiary amines exhibit stronger agonistic activity compared to their unsubstituted or secondary amine counterparts. nih.gov
Substituents on the carbon atoms of the ring also play a crucial role. Modifications at the C-2 position can significantly alter the basicity of the nitrogen atom. nih.gov Meanwhile, substituents at the C-3 and C-4 positions are known to strongly influence the ring's conformation, which in turn affects biological activity. nih.gov For instance, in certain classes of anticonvulsant compounds, the nature of the substituent at the C-3 position of a pyrrolidine-2,5-dione scaffold was a key determinant of activity. nih.gov
The following table summarizes the general effects of substituents on the pyrrolidine ring based on available research.
| Position of Substitution | Type of Substituent | Observed Effect on Activity/Properties | Reference Example Class |
|---|---|---|---|
| N-1 (Nitrogen) | Alkylation (vs. unsubstituted) | Generally increases agonist activity. | RORγt Ligands nih.gov |
| C-2 | Charged or Electron-Withdrawing Groups | Shifts the basicity of the ring nitrogen. | Organocatalysts nih.gov |
| C-3 | Non-aromatic (e.g., sec-butyl) vs. Aromatic | Can significantly enhance anticonvulsant activity. | Pyrrolidine-2,5-diones nih.gov |
| C-4 | Electronegative or Sterically Demanding Groups | Controls the puckering/conformation of the ring. | Proline Analogues nih.gov |
Conformational Preferences and Their Impact on Activity
The pyrrolidine ring is not flat and exists in two primary puckered conformations, often described as "endo" and "exo" envelope forms. nih.gov The equilibrium between these conformers can be controlled by the strategic placement of substituents, thereby "locking" the ring into a biologically favorable orientation. nih.govresearchgate.net This conformational control is a critical aspect of rational drug design using this scaffold.
The stereochemistry and spatial orientation of substituents dictate how the molecule interacts with enantioselective biological targets like proteins. researchgate.net For example, studies on proline analogues, a closely related structure, have shown that the electronegativity and steric bulk of a substituent at the C-4 position determine the preferred pucker of the ring. An electronegative substituent in the trans position favors an exo pucker, while in the cis position, it promotes an endo pucker. nih.gov Conversely, a sterically demanding group like a tert-butyl group strongly favors a pseudoequatorial orientation, leading to opposite puckering effects compared to electronegative groups. nih.gov This precise control over the three-dimensional shape of the molecule is fundamental to optimizing its binding affinity and efficacy.
SAR of the 4-Fluorophenyl Moiety
The 4-fluorophenyl group is a common feature in many central nervous system (CNS) active drugs. Its inclusion is often strategic, leveraging the unique properties of the fluorine atom to enhance metabolic stability and binding affinity. nih.govchimia.chresearchgate.net
Impact of Fluorine Position and Other Halogen Substitutions
The position of the fluorine atom on the phenyl ring and the substitution with other halogens can significantly alter a compound's pharmacological profile. The para-position (C-4) is particularly common in successful therapeutics. nih.gov Placing a fluorine atom at this position can block metabolic oxidation by cytochrome P450 enzymes, a common metabolic pathway for phenyl rings. nih.gov This enhances the metabolic stability and bioavailability of the compound. nih.govresearchgate.net For example, the p-fluoro substituent on melphalan (B128) flufenamide enhances its metabolic stability over non-fluorinated analogues. nih.gov
While chlorine can also serve as a metabolic blocker, fluorine is often preferred due to its smaller size, which minimizes steric clashes in a binding pocket, and its strong electron-withdrawing nature. nih.gov In some molecular contexts, para-substitution with electron-withdrawing halogens like fluorine or chlorine is beneficial for activity. acs.org However, the optimal position is context-dependent; in one series, a meta-fluoro substituent resulted in decreased activity. acs.org In another study on benzoxaboroles, the 5-fluoro isomer (Tavaborole) was found to be a potent antifungal agent, and comparison with its 4-fluoro, 6-fluoro, and 7-fluoro isomers confirmed that the position of fluorine significantly influences biological activity. nih.gov
The following table illustrates the impact of halogen substitution on the phenyl ring in various compound series.
| Compound Series | Substitution | Effect on Activity/Property |
|---|---|---|
| General Phenyl-containing Drugs | para-Fluorine | Blocks metabolic oxidation, enhances stability. nih.gov |
| Melphalan Analogues | para-Fluorine | Enhanced metabolic stability. nih.gov |
| Transaminase Substrates | para-Chloride/Fluoride | Beneficial for reaction yield. acs.org |
| Transaminase Substrates | meta-Fluoride | Decreased reaction yield. acs.org |
| Benzoxaboroles | 5-Fluorine vs. other positions | Optimal position for antifungal activity. nih.gov |
| KRAS Inhibitors | Fluorine vs. other halogens | Overcame bioavailability issues. nih.gov |
Bioisosteric Replacements of the Aromatic Ring
Replacing the phenyl ring with other chemical groups, known as bioisosteres, is a widely used strategy in medicinal chemistry to overcome issues related to poor physicochemical properties, such as low solubility or high metabolic turnover, often associated with aromatic rings. acs.org These replacements aim to maintain or improve biological activity while enhancing the drug-like properties of the molecule. researchgate.net
Bioisosteres for the phenyl ring can be classified as classical or non-classical.
Classical Bioisosteres: These include other aromatic rings like thiophene, furan, or aza-aromatic rings such as pyridine (B92270) and pyrimidine. researchgate.net
Non-Classical Bioisosteres: These are often saturated, three-dimensional C(sp³)-rich motifs that mimic the spatial volume of the phenyl ring but offer improved properties. drughunter.comtandfonline.com Examples include bicyclo[1.1.1]pentane (BCP), cubane, adamantane, and bridged piperidines. researchgate.netresearchgate.net
Replacing a phenyl ring with BCP, for instance, has been shown to maintain potency while improving aqueous solubility, passive permeability, and oral absorption. researchgate.net Similarly, a bridged piperidine (B6355638) moiety was found to be a superior alternative to a phenyl ring in a series of γ-secretase modulators, leading to significant improvements in solubility and lipophilicity. researchgate.net These non-classical bioisosteres help to escape the "flatland" of traditional aromatic-heavy drug design, offering a path to compounds with better developability profiles. acs.orgresearchgate.net
SAR of the Ethyl Linker
The ethyl linker connecting the pyrrolidine ring and the 4-fluorophenyl moiety is a core component of the phenethylamine (B48288) scaffold. Its length, flexibility, and substitution pattern are critical determinants of activity. nih.govresearchgate.net Structure-activity relationship studies of various phenethylamine derivatives show that this two-carbon chain is crucial for orienting the aromatic ring and the amine group correctly for receptor binding. nih.govkoreascience.kr
Modifications to this linker can have significant consequences:
Length: Elongating or shortening the linker often leads to a decrease in potency, as it alters the distance between the key pharmacophoric elements. For some dopamine (B1211576) transporter inhibitors, compounds with longer alkyl groups showed stronger inhibitory activities. nih.gov
Flexibility: Introducing rigidity into the linker, for example by incorporating it into a ring system, can lock the molecule into a more active (or inactive) conformation, thereby increasing potency and selectivity.
Substitution: Adding substituents onto the ethyl linker can affect potency and introduce chirality. For example, alkylation of the carbon atom adjacent to the phenyl ring (the α-position) or the carbon adjacent to the nitrogen (the β-position) can modulate selectivity for different receptors and influence metabolic stability. mdpi.com
Chain Length and Branching Modifications
The ethyl linker connecting the 4-fluorophenyl ring and the pyrrolidine core in 3-[2-(4-Fluorophenyl)ethyl]pyrrolidine is a critical determinant of its pharmacological profile. Modifications to the length and branching of this alkyl chain can significantly impact the affinity and selectivity of the analogues for the different monoamine transporters.
For example, studies on benztropine (B127874) analogues, which also interact with monoamine transporters, have demonstrated that the nature of the N-substituent on the tropane (B1204802) ring (a related nitrogen-containing scaffold) significantly influences DAT affinity. nih.gov While not a direct modification of the linker, this highlights the sensitivity of the transporter to the spatial arrangement and size of substituents. In the case of phenylethylpyrrolidine analogues, it is conceivable that either shortening or lengthening the ethyl chain would alter the positioning of the fluorophenyl ring in the transporter's binding pocket, thereby affecting binding affinity.
Branching on the ethyl linker, such as the introduction of a methyl group, would introduce steric hindrance and could also influence the conformational flexibility of the molecule. This can lead to a decrease or, in some cases, an increase in binding affinity, depending on whether the added bulk results in a more favorable or a clashing interaction with the amino acid residues of the transporter.
| Modification to Ethyl Linker | Predicted Impact on Monoamine Transporter Affinity | Rationale |
| Shortening (e.g., methylene) | Likely decrease in affinity | Suboptimal positioning of the fluorophenyl ring in the binding pocket. |
| Lengthening (e.g., propylene) | Variable; may increase or decrease affinity and alter selectivity | Potential for new interactions or steric clashes within the binding site. |
| Branching (e.g., methyl group) | Likely decrease in affinity | Steric hindrance may prevent optimal binding conformation. |
This table is illustrative and based on general SAR principles for monoamine transporter inhibitors.
Introduction of Heteroatoms or Functional Groups in the Linker
The introduction of heteroatoms such as oxygen or nitrogen, or functional groups like amides, into the linker chain represents another strategy to modulate the pharmacological properties of this compound analogues. These modifications can alter the molecule's polarity, hydrogen bonding capacity, and conformational preferences.
For instance, replacing a methylene (B1212753) group in the ethyl linker with an oxygen atom to create an ether linkage can impact the molecule's flexibility and its potential to form hydrogen bonds with the transporter. SAR studies on benztropine analogues have shown that replacing the ether oxygen with a nitrogen atom to form benztropinamines can result in compounds that retain high affinity for DAT. nih.gov This suggests that the transporter can accommodate different heteroatoms at this position.
Similarly, the incorporation of an amide group could introduce a rigidifying element and provide additional hydrogen bond donors and acceptors. Depending on the orientation of the amide, this could either enhance or disrupt the binding to the target transporter. The increased polarity resulting from these modifications can also influence the pharmacokinetic properties of the compounds, such as their ability to cross the blood-brain barrier.
| Linker Modification | Potential Effects on Pharmacological Profile |
| Ether Linkage (-O-) | Alters flexibility and introduces a hydrogen bond acceptor. |
| Amine Linkage (-NH-) | Introduces a hydrogen bond donor and a potential site for protonation. |
| Amide Linkage (-C(O)NH-) | Adds rigidity and hydrogen bonding capabilities. |
This table is illustrative and based on general SAR principles for monoamine transporter inhibitors.
Computational and Experimental SAR Integration
The synergy between computational modeling and experimental synthesis and testing has become a cornerstone of modern drug discovery. This integrated approach allows for a more rational and efficient exploration of the chemical space around a lead compound like this compound.
Rational Design of Optimized Analogues
Rational drug design utilizes the three-dimensional structures of target proteins, in this case, the monoamine transporters, to design molecules that are predicted to bind with high affinity and selectivity. Although obtaining crystal structures of these transmembrane proteins has been challenging, homology models based on related bacterial transporters have provided valuable insights into their architecture. nih.gov
Computational docking studies can be used to predict how analogues of this compound might bind to the active sites of DAT, SERT, and NET. kirj.ee These models can help to explain experimentally observed SAR trends and guide the design of new analogues with improved properties. For example, if a docking study reveals an unoccupied hydrophobic pocket in the vicinity of the 4-fluorophenyl ring, new analogues with substituents at this position can be designed to exploit this interaction. This approach was successfully used in the design of pyrrolidine-based progesterone (B1679170) receptor partial agonists. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies represent another computational tool that can be integrated with experimental data. QSAR models aim to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of yet-unsynthesized analogues, helping to prioritize which compounds to synthesize and test.
Scaffold Hopping and Fragment-Based Design Principles
While systematic modification of a known scaffold is a powerful strategy, sometimes it is necessary to explore entirely new chemical architectures to overcome issues with potency, selectivity, or intellectual property. Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify novel core structures that can maintain the key pharmacophoric features of a known active compound. mdpi.com For a this compound analogue, this could involve replacing the pyrrolidine ring with another cyclic amine or a different heterocyclic system while maintaining the crucial spatial arrangement of the fluorophenyl group and the basic nitrogen.
Fragment-based drug design (FBDD) is another powerful approach that can be applied to discover novel ligands for monoamine transporters. nih.gov In FBDD, small, low-molecular-weight fragments are screened for weak binding to the target protein. Promising fragments can then be grown or linked together to create more potent lead compounds. For example, a fragment corresponding to the 4-fluorophenyl-ethyl moiety could be identified and then elaborated by linking it to various cyclic amine fragments to generate novel series of potential monoamine transporter inhibitors. The design and synthesis of pyrrolidine-based fragments that sample three-dimensional molecular space is an active area of research. nih.gov
Advanced Research Applications of this compound Remain Undocumented in Publicly Available Scientific Literature
Despite a comprehensive search of publicly available scientific databases and literature, no specific research applications have been documented for the chemical compound this compound. The requested detailed analysis of its use as a chemical probe, in translational preclinical models, or in radiosynthesis and imaging applications could not be fulfilled due to a lack of published studies on this specific molecule.
While the broader class of pyrrolidine derivatives is well-represented in medicinal chemistry and neuroscience research, and various compounds containing fluorophenyl and ethyl-pyrrolidine moieties have been investigated for a range of biological activities, this particular structural isomer appears to be absent from the current scientific record.
It is possible that research on this compound exists but has not been published or is part of proprietary, undisclosed research within a pharmaceutical or biotechnology company. Without publicly accessible data, a scientifically accurate and informative article adhering to the requested detailed outline cannot be generated.
Advanced Research Applications and Future Perspectives for 3 2 4 Fluorophenyl Ethyl Pyrrolidine
Radiosynthesis and Imaging Applications in Research
Development of Radiolabeled Ligands for PET/SPECT Research
The strategic incorporation of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), into the structure of 3-[2-(4-Fluorophenyl)ethyl]pyrrolidine and its derivatives enables the creation of radioligands for Positron Emission Tomography (PET) imaging. nih.gov PET is a highly sensitive, non-invasive imaging modality that allows for the quantitative assessment of biochemical and physiological processes in living subjects. nih.gov The favorable nuclear properties of ¹⁸F, including its 109.7-minute half-life, make it a preferred isotope for many PET applications. researchgate.net
The synthesis of ¹⁸F-labeled ligands often involves a nucleophilic substitution reaction where [¹⁸F]fluoride is introduced into a precursor molecule. nih.gov For pyrrolidine-based structures, this can be achieved in multiple steps, with decay-corrected radiochemical yields varying based on the specific precursor and reaction conditions. nih.govresearchgate.net Following synthesis, the radiotracer undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before it can be used in preclinical studies. nih.gov
Preclinical evaluation in animal models is a critical step to validate a new PET tracer. researchgate.net These studies typically involve:
Biodistribution analysis: This determines the uptake and clearance of the radiotracer in various organs and tissues over time. For brain imaging agents, high uptake in the brain with low uptake in surrounding tissues like bone and blood is desirable. nih.govresearchgate.net
In vivo PET imaging: This provides a dynamic view of the tracer's distribution and allows for the visualization of target engagement. Specificity is often confirmed through blocking studies, where a non-radiolabeled version of the compound is co-administered to demonstrate that the radiotracer's binding to its target can be displaced. nih.gov
| Radiosynthesis Parameter | Typical Values for ¹⁸F-labeled Tracers |
| Synthesis Time | 70-90 minutes |
| Radiochemical Yield (decay-corrected) | 2-27% |
| Radiochemical Purity (post-HPLC) | >98% |
| Molar Activity | 84-210 MBq/mmol |
This table presents typical data ranges compiled from studies on various ¹⁸F-labeled small molecules for PET imaging. nih.govresearchgate.netmdpi.com
Fluorescent Conjugates for In Vitro Cellular Imaging
To investigate the roles of biological targets at a subcellular level, this compound can be chemically modified to include a fluorophore, creating a fluorescent conjugate. rsc.org These molecular probes are invaluable for in vitro cellular imaging techniques like fluorescence microscopy, which offer high spatial and temporal resolution. nih.gov
The design of a fluorescent probe involves two key components: the recognition element (the pyrrolidine (B122466) scaffold) and the reporter (the fluorophore). mdpi.com These are joined by a chemical linker. The choice of fluorophore is critical and depends on the experimental requirements, including desired excitation and emission wavelengths, brightness (quantum yield), and photostability. deakin.edu.au The synthesis must attach the fluorophore without disrupting the parent molecule's ability to bind to its biological target. nih.gov
Once developed, these fluorescent probes can be applied to live or fixed cells to visualize the distribution and dynamics of their target. For example, such a probe could be used to:
Determine if a target protein is located on the cell membrane, in the cytoplasm, or within specific organelles like mitochondria. nih.gov
Track the movement of a target receptor in response to stimulation.
Quantify the expression levels of the target in different cell types.
The development of such tools provides a deeper understanding of the cellular and molecular mechanisms underlying the biological effects of fluorinated pyrrolidine derivatives. repec.org
Emerging Research Trajectories for Fluorinated Pyrrolidine Derivatives
The pyrrolidine scaffold is recognized in medicinal chemistry for its versatility, offering a three-dimensional structure that can effectively explore pharmacological space. nih.govresearchgate.net The addition of fluorine can further enhance metabolic stability and binding affinity, making these derivatives attractive candidates for new therapeutic and research applications. nih.gov
Exploration of Underexplored Biological Targets
While fluorinated pyrrolidine derivatives have been optimized for specific biological targets, their inherent structural and chemical properties suggest they may interact with other, less-explored proteins. nih.govresearchgate.net There is a growing trend to screen existing compound libraries against a wider range of biological targets to uncover novel activities. researchgate.net This approach, known as drug repurposing or target expansion, can accelerate the discovery of new lead compounds for various diseases. acs.org
The unique properties of the fluorinated pyrrolidine scaffold make it a promising candidate for such exploratory studies. nih.gov For instance, derivatives initially designed for central nervous system targets could be screened against enzyme families relevant to oncology or inflammatory diseases. mdpi.com The discovery of unexpected "off-target" activities can open up entirely new lines of research and potential therapeutic indications.
Potential as Starting Points for Novel Research Tool Development
The core structure of this compound serves as an excellent starting point for the development of sophisticated chemical biology tools designed to probe protein function and interactions. nih.gov By incorporating specific reactive or reporter moieties, the scaffold can be transformed into a variety of specialized probes. enamine.net
Two prominent examples of such research tools are:
Photoaffinity Labels: These probes contain a photoreactive group (e.g., a benzophenone (B1666685) or diazirine) attached to the pyrrolidine scaffold. nih.gov Upon irradiation with UV light, the probe forms a covalent bond with its target protein, allowing for definitive identification of the binding partner from complex biological mixtures. enamine.netnih.gov
Biotinylated or "Clickable" Probes: By attaching a biotin (B1667282) tag or a small chemical handle (like an alkyne), the pyrrolidine derivative can be used in affinity-based pull-down experiments. mdpi.com After the probe binds to its target protein within a cell lysate, the entire complex can be captured using streptavidin beads (for biotin) or through a "click" reaction. Subsequent analysis by mass spectrometry can identify the target protein and any associated binding partners. nih.gov
The development of these tools from versatile scaffolds like fluorinated pyrrolidines is crucial for target validation and for elucidating the complex molecular interaction networks that underpin cellular function. enamine.net
Q & A
Q. How can researchers optimize the synthetic yield of 3-[2-(4-Fluorophenyl)ethyl]pyrrolidine while minimizing side reactions?
Methodological Answer:
- Stepwise Synthesis : Use a multi-step approach starting with 4-fluorophenylacetic acid and pyrrolidine derivatives. For example, coupling via reductive amination under hydrogenation conditions (e.g., H₂/Pd-C) can reduce side products like over-alkylated amines .
- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) improve reaction homogeneity and reduce byproduct formation. Evidence shows THF enhances regioselectivity in similar fluorophenyl-pyrrolidine syntheses .
- Temperature Control : Maintain temperatures between 0–25°C during critical steps to avoid thermal degradation of intermediates .
Q. What analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm. Calibrate against certified reference standards (e.g., PubChem data for fluorophenyl derivatives) .
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) resolves stereochemical ambiguities. For example, coupling constants (J = 8–10 Hz) confirm the ethyl linker’s conformation between fluorophenyl and pyrrolidine moieties .
- Elemental Analysis : Validate elemental composition (C, H, N, F) with <0.3% deviation from theoretical values .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT₃). Evidence shows fluorophenyl groups enhance binding affinity via hydrophobic pockets .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess conformational stability. Discrepancies in IC₅₀ values may arise from flexible ethyl linkers affecting target engagement .
- QSAR Analysis : Corrogate substituent effects (e.g., fluorine position) with activity data to identify pharmacophores .
Q. What experimental strategies address conflicting data on the compound’s in vivo pharmacokinetics?
Methodological Answer:
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways. Evidence suggests pyrrolidine rings undergo rapid hepatic oxidation, explaining variable half-lives in rodent studies .
- Species-Specific Metabolism : Compare microsomal stability assays (human vs. rat liver microsomes) to identify interspecies metabolic differences .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to bypass first-pass metabolism and improve bioavailability .
Q. How does the fluorophenyl substitution pattern influence material science applications of this compound?
Methodological Answer:
- Polymer Compatibility : Incorporate into polyamide matrices (5–10% w/w) to enhance tensile strength. Fluorophenyl groups improve thermal stability (T₅₀₀ = 280°C vs. 220°C for non-fluorinated analogs) .
- Surface Modification : Functionalize silica nanoparticles via amine-pyrrolidine linkages. XPS data confirms fluorine enrichment at surfaces (F 1s peak at 687 eV) .
Q. What methodologies are effective for separating enantiomers of this compound?
Methodological Answer:
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) mobile phase. Resolution factors (Rs > 1.5) are achievable for R/S enantiomers .
- Dynamic Kinetic Resolution : Catalyze with Pseudomonas fluorescens lipase (PFL) in biphasic systems (toluene/buffer pH 7.5). Evidence shows >90% enantiomeric excess for (R)-isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
